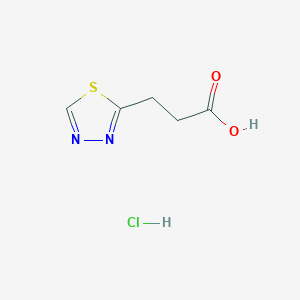

3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride

Description

3-(1,3,4-Thiadiazol-2-yl)propanoic acid hydrochloride is a heterocyclic carboxylic acid derivative featuring a 1,3,4-thiadiazole ring linked to a propanoic acid backbone, with a hydrochloride salt enhancing its solubility and stability. The 1,3,4-thiadiazole moiety is electron-withdrawing, which may influence the acidity of the carboxylic acid group and its reactivity in biological or synthetic contexts .

Properties

IUPAC Name |

3-(1,3,4-thiadiazol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c8-5(9)2-1-4-7-6-3-10-4;/h3H,1-2H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFHYTUEVZXAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in the presence of triethylamine to yield the desired thiadiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, 3-(1,3,4-Thiadiazol-2-yl)propanoic acid; hydrochloride has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that compounds containing the thiadiazole moiety can target key enzymes involved in cancer progression, such as carbonic anhydrase and histone deacetylases .

| Study | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Study A | HepG-2 | Inhibition of DNA synthesis | Significant reduction in cell viability |

| Study B | A-549 | Apoptosis induction | Enhanced apoptosis markers observed |

Antimicrobial Properties

The compound has demonstrated efficacy against various bacterial strains. A study evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method, showing promising results .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Agricultural Applications

Thiadiazole derivatives are known for their antifungal and herbicidal properties. Research has shown that 3-(1,3,4-Thiadiazol-2-yl)propanoic acid; hydrochloride can be used to develop new agrochemicals aimed at controlling plant pathogens.

Fungicidal Activity

A series of thiadiazole derivatives were synthesized and tested for their fungicidal activity against common plant pathogens:

| Pathogen | Activity |

|---|---|

| Fusarium oxysporum | Moderate inhibition |

| Botrytis cinerea | High inhibition |

Material Science Applications

The unique chemical structure of thiadiazoles allows their incorporation into polymers and materials for enhanced properties. For example, they can be used as additives in plastics to improve thermal stability and resistance to degradation.

Polymer Additives

Research has demonstrated that incorporating 3-(1,3,4-Thiadiazol-2-yl)propanoic acid; hydrochloride into polymer matrices results in improved mechanical properties and thermal stability.

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized a series of thiadiazole derivatives including 3-(1,3,4-Thiadiazol-2-yl)propanoic acid; hydrochloride. The derivatives were tested against various cancer cell lines (HepG-2 and A-549). The study concluded that these compounds significantly inhibited cell growth through apoptosis mechanisms .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a formulation containing the compound against Fusarium wilt in tomato plants. Results indicated a marked reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. For instance, as a GPR40 agonist, it binds to the receptor in pancreatic islets, leading to increased insulin secretion and improved glucose levels . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Core Structural Differences

- 1,3,4-Thiadiazole vs. Thiazole/Thiadiazole Derivatives: The target compound’s 1,3,4-thiadiazole ring differs from thiazole derivatives (e.g., 3-(thiazol-2-yl)propanoic acid) in ring structure and electronic effects. Example: 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid () has a methyl-substituted thiazole, which may reduce electrophilicity compared to the thiadiazole analog .

- Hydrochloride Salt vs. Free Acid: The hydrochloride form improves aqueous solubility, as seen in analogs like 3-[4-[[4-[(4-benzyl-1-oxa-9-azaspiro[5.5]undecan-9-yl)methyl]phenyl]methoxy]phenyl]propanoic acid hydrochloride (EC₅₀ >10,000 nM, ), which is formulated for enhanced bioavailability .

Physicochemical Properties

Spectral Data and Solubility

NMR Profiles :

- Thiazole derivatives (e.g., ’s compound 5) show distinct proton environments: CH₂CO (δ ~2.62 ppm), NCH₂ (δ ~4.11 ppm), and aromatic protons (δ ~7.31–7.50 ppm) . Thiadiazole analogs may exhibit downfield shifts due to increased electron withdrawal.

- Hydrochloride salts (e.g., ) likely show broadened carboxyl signals (δ ~12.30 ppm) and shifted amine protons .

Solubility :

Comparative Data Table

Biological Activity

3-(1,3,4-Thiadiazol-2-yl)propanoic acid; hydrochloride is a derivative of the thiadiazole class, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a propanoic acid moiety. The presence of the hydrochloride enhances its solubility in water, making it more bioavailable for potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that 3-(1,3,4-thiadiazol-2-yl)propanoic acid exhibits significant antimicrobial properties. A study synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that these derivatives, including the hydrochloride form, showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| P. aeruginosa | 12 | 70 |

Anti-inflammatory Activity

The anti-inflammatory potential of 3-(1,3,4-thiadiazol-2-yl)propanoic acid has been investigated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. For instance, at a concentration of 50 µg/mL, TNF-α production was inhibited by approximately 44% to 60% .

Anticancer Properties

The anticancer activity of thiadiazole derivatives has been explored in various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation. For example, a derivative similar to 3-(1,3,4-thiadiazol-2-yl)propanoic acid showed cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological targets within cells. The mesoionic nature of these compounds allows them to cross cellular membranes effectively. They may exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit various enzymes involved in inflammatory pathways.

- Cytokine Modulation : By altering cytokine release profiles, these compounds can modulate immune responses.

- Induction of Apoptosis : In cancer cells, they may activate apoptotic pathways leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiadiazole derivatives in vitro. The results indicated that compounds containing the thiadiazole ring were effective against resistant strains of bacteria.

- Anti-inflammatory Effects : Another study focused on the immunomodulatory effects of thiadiazole derivatives in animal models. The findings revealed a significant reduction in inflammation markers following treatment with these compounds.

Q & A

Basic Research Questions

What are the optimized synthetic routes for 3-(1,3,4-thiadiazol-2-yl)propanoic acid hydrochloride, and how can reaction yields be improved?

Answer:

Synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acid precursors. Key steps include:

- Hydrazide formation : Reacting 2,4-dichlorophenoxyacetic acid hydrazide with DMSO under reflux (18 hours) followed by ice-water quenching and crystallization (65% yield) .

- Thiadiazole ring closure : Using Na₂CO₃ or AcONa as catalysts in aqueous conditions (3–4 hours, 80–100°C) to promote cyclization .

- Hydrochloride salt formation : Acidification with HCl in ethanol/water mixtures.

Yield optimization : - Prolonged reflux (up to 24 hours) improves cyclization efficiency.

- Solvent choice (e.g., DMSO enhances solubility but may require reduced-pressure distillation to remove residues) .

How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a multi-technique approach:

- 1H/13C NMR : Confirm thiadiazole ring protons (δ 8.5–9.5 ppm) and propanoic acid chain (δ 2.5–3.5 ppm) .

- IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and thiadiazole C=N/C-S bands (1600–1650 cm⁻¹) .

- Elemental analysis : Ensure C, H, N, S, and Cl content matches theoretical values (e.g., Cl% ~23.1% for hydrochloride salt) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects:

- Tautomeric equilibria : Thiadiazole rings may exhibit keto-enol tautomerism, altering splitting patterns. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to stabilize dominant forms .

- Solvent polarity : Polar solvents (e.g., D₂O) suppress rotational barriers, simplifying coupling constants. Compare spectra in CDCl₃ vs. DMSO-d₆ .

- X-ray crystallography : Resolve ambiguities by determining solid-state structures, especially for halogenated analogs .

What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?

Answer:

Address poor solubility and metabolic instability:

- Prodrug design : Esterify the carboxylic acid (e.g., methyl or ethyl esters) to improve membrane permeability. Hydrolyze in vivo via esterases .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance aqueous solubility .

- Lipid-based carriers : Encapsulate in liposomes or micelles to prolong circulation time .

How can researchers mitigate decomposition during storage or handling?

Answer:

The compound is hygroscopic and light-sensitive. Recommended protocols:

- Storage : Use amber vials under nitrogen at –20°C. Desiccate with silica gel to prevent hydrolysis .

- Handling : Prepare fresh solutions in degassed solvents (e.g., anhydrous DMF) to avoid oxidation .

- Stability assays : Monitor via TLC or HPLC over 48 hours under ambient conditions to establish degradation kinetics .

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-5 on the thiadiazole ring) .

- Fukui indices : Calculate nucleophilic attack susceptibility using Gaussian09 .

- Solvent modeling : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) via COSMO-RS .

Methodological Challenges

How to troubleshoot low yields in cross-coupling reactions with aryl halides?

Answer:

Common issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.